

what is the function of D329C mutation in SdcS protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: D329C

Cat. No.: B1176313

[Get Quote](#)

An In-depth Technical Guide on the Functional Role of the **D329C** Mutation in the SdcS Protein
For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, such as *Staphylococcus aureus*, necessitates a deep understanding of their fundamental physiological processes to identify novel therapeutic targets. One such process is nutrient acquisition, which is mediated by a variety of transport proteins. The Na⁺/dicarboxylate symporter (SdcS) from *Staphylococcus aureus* is a key transporter responsible for the uptake of dicarboxylates like succinate, which are crucial for the bacterium's central metabolism.^{[1][2]} SdcS is a member of the divalent-anion/Na⁺ symporter (DASS) family, which includes the mammalian Na⁺/dicarboxylate cotransporters NaDC1 and NaDC3, making it a valuable model for studying this family of transporters.^{[1][2]} This technical guide focuses on the functional implications of a specific mutation, **D329C**, in the SdcS protein, providing insights into its structure-function relationship and the methodologies used to elucidate its role.

It is important to distinguish the bacterial SdcS protein from the eukaryotic Syndecan (SDC) family of proteins (SDC1-4).^{[3][4][5]} Syndecans are transmembrane heparan sulfate proteoglycans involved in cell-matrix adhesion and signaling in vertebrates and are structurally and functionally distinct from the bacterial SdcS transporter.^{[3][5]} This guide is exclusively focused on the bacterial SdcS protein.

Core Function of the SdcS Protein

The SdcS protein is an integral membrane protein that facilitates the transport of dicarboxylates, such as succinate, across the bacterial cell membrane.[2] This transport is coupled to the electrochemical gradient of sodium ions (Na^+), a process known as symport or cotransport.[1][2] Specifically, SdcS mediates an electroneutral symport with a stoichiometry of 2 Na^+ ions for every dicarboxylate molecule transported.[2] This mechanism allows *Staphylococcus aureus* to actively accumulate essential metabolites from its environment, even against a concentration gradient. The function of SdcS is intrinsically linked to the conformational changes the protein undergoes during the transport cycle, which involves binding and translocation of both Na^+ and the dicarboxylate substrate.

The D329C Mutation: Probing Conformational Changes

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in protein function. In the case of SdcS, a cysteine-less version of the protein (C457S) was created to serve as a background for introducing single cysteine mutations at positions of interest.[1] The **D329C** mutation, which replaces an aspartate residue at position 329 with a cysteine, was generated to probe the accessibility of this region of the protein.[1]

The functional consequence of the **D329C** mutation was assessed by examining its sensitivity to the membrane-impermeant chemical labeling reagent [2-(trimethylammonium)ethyl]methanethiosulfonate (MTSET).[1] This reagent reacts with exposed cysteine residues. The key finding was that the **D329C** mutant was sensitive to MTSET from the extracellular side, but only in the presence of Na^+ .[1] This suggests that the binding of Na^+ induces a conformational change in the SdcS protein that exposes the 329th residue to the extracellular environment, making it accessible for modification by MTSET. This finding is crucial as it identifies residue D329 as being located in a region of the protein that is conformationally sensitive to ion binding and likely plays a role in the transport mechanism.[1]

Quantitative Data Summary

The available research provides qualitative data on the effect of the **D329C** mutation. The primary reported characteristic is its conditional sensitivity to a chemical probe, which is summarized below.

Mutant	Condition	Sensitivity to Extracellular MTSET	Implied Functional Role of the Wild-Type Residue (D329)	Reference
SdcS D329C	Presence of Na ⁺	Sensitive	Located in a region that becomes exposed to the extracellular side upon Na ⁺ binding, indicating a role in the conformational changes of the transport cycle.	[1]
SdcS D329C	Absence of Na ⁺	Insensitive	Shielded from the extracellular environment in the absence of Na ⁺ .	[1]

Experimental Protocols

The investigation of the **D329C** mutation in SdcS involves a series of established molecular biology and biochemical techniques. A detailed overview of the likely methodologies is provided below.

Site-Directed Mutagenesis and Plasmid Construction

- Objective: To create the **D329C** mutation in the *sdcs* gene.
- Protocol:

- A cysteine-less version of the *sdcS* gene (e.g., with the native cysteine at position 457 replaced by serine, C457S) is cloned into an *E. coli* expression vector.
- The **D329C** mutation is introduced into the cysteine-less *sdcS* construct using a commercially available site-directed mutagenesis kit. This typically involves PCR with primers containing the desired mutation.
- The sequence of the mutated gene is verified by DNA sequencing to ensure the intended mutation is present and that no other mutations were introduced.

Heterologous Expression in *E. coli*

- Objective: To produce the mutant SdcS protein for functional studies.
- Protocol:
 - The expression plasmid containing the *sdcS* **D329C** gene is transformed into a suitable *E. coli* strain (e.g., BL21(DE3)).
 - Bacterial cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).
 - Cells are harvested by centrifugation and stored at -80°C until further use.

Preparation of Membrane Vesicles

- Objective: To obtain a membrane-enriched fraction containing the SdcS **D329C** protein in a native-like lipid environment.
- Protocol:
 - Harvested *E. coli* cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
 - The cell lysate is centrifuged at a low speed to remove unbroken cells and large debris.
 - The supernatant is then subjected to ultracentrifugation to pellet the cell membranes.

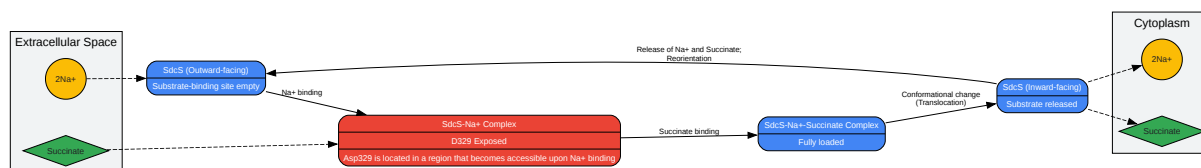
- The resulting membrane pellet is washed and resuspended in a suitable buffer to generate either right-side-out (RSO) or inside-out (ISO) membrane vesicles.

Cysteine Accessibility Assay with MTSET

- Objective: To determine the accessibility of the introduced cysteine at position 329 to the extracellular environment.
- Protocol:
 - RSO membrane vesicles containing the SdcS **D329C** mutant are prepared.
 - The vesicles are incubated with the membrane-impermeant sulfhydryl-reactive reagent MTSET in the presence and absence of Na⁺.
 - The reaction is quenched, and the effect of MTSET modification on the transport activity of SdcS is measured using a radiolabeled substrate (e.g., [3H]succinate). A significant reduction in transport activity after MTSET treatment indicates that the cysteine residue was accessible and modified.
 - Alternatively, the extent of labeling can be assessed biochemically (e.g., by biotinylating the cysteine and detecting it with streptavidin).

Visualizations: Signaling Pathways and Experimental Workflows

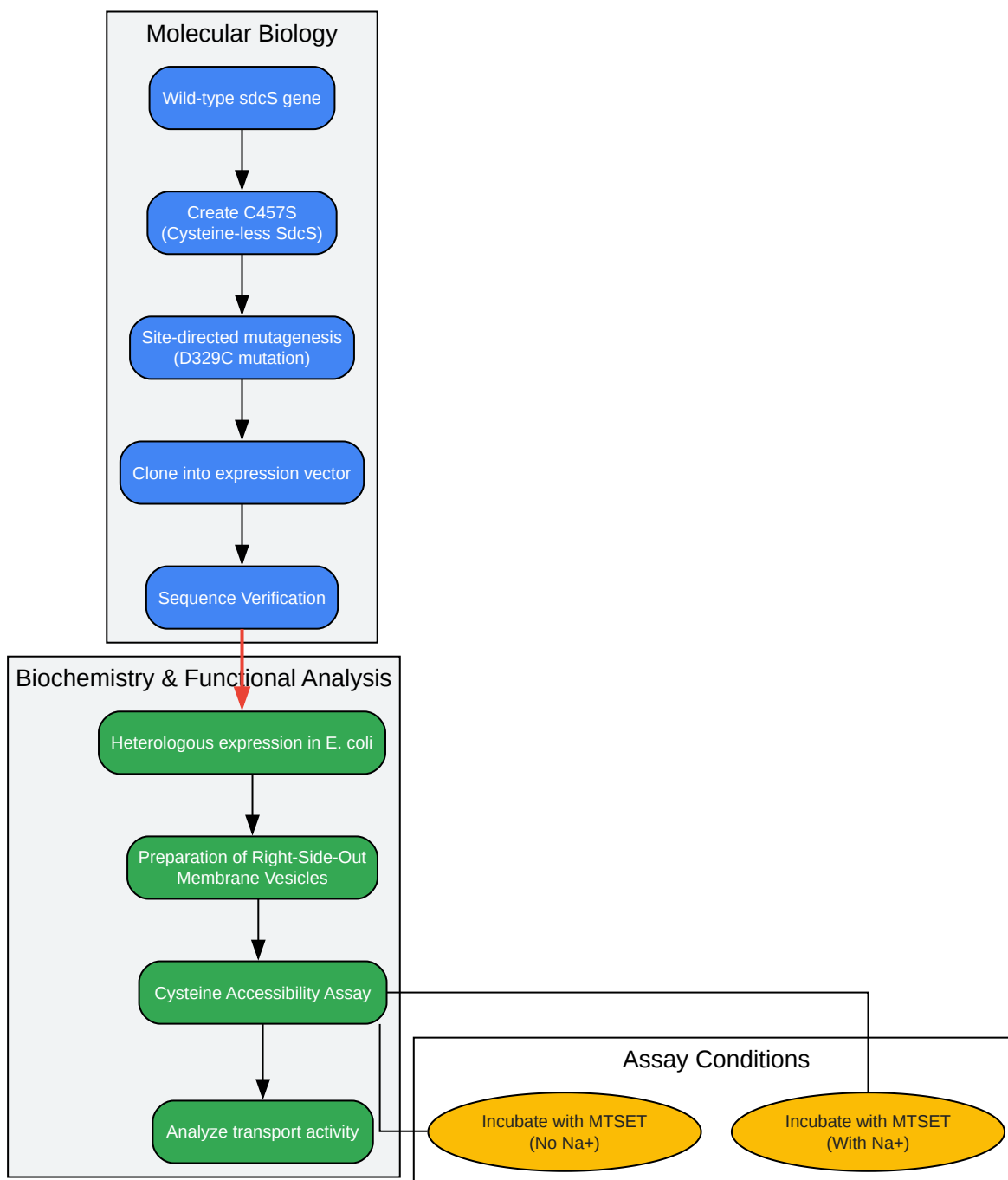
Logical Relationship of the SdcS Transport Cycle and the Role of D329



[Click to download full resolution via product page](#)

Caption: Conformational states of the SdcS transporter during the succinate import cycle.

Experimental Workflow for D329C Functional Analysis



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of conformationally sensitive amino acids in the Na(+)/dicarboxylate symporter (SdcS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional reconstitution of SdcS, a Na+-coupled dicarboxylate carrier protein from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting the Syndecans: Master Signaling Regulators with Prognostic and Targetable Therapeutic Values in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [what is the function of D329C mutation in SdcS protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1176313#what-is-the-function-of-d329c-mutation-in-sdcs-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com